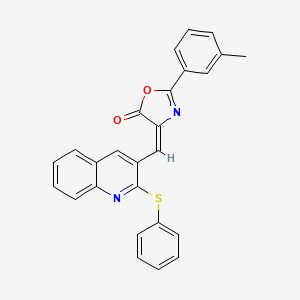
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth. Furthermore, it has been reported to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it has been reported to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, its relatively simple synthesis method and high purity yield make it a viable compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may require further investigation before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research and development of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one involves the reaction of 2-aminobenzothiazole and 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with m-tolylamine to form the desired compound. This method has been reported to yield high purity and good yields of the target compound.
Applications De Recherche Scientifique
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-8-7-10-19(14-17)24-27-23(26(29)30-24)16-20-15-18-9-5-6-13-22(18)28-25(20)31-21-11-3-2-4-12-21/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSINDSAMPIQOB-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

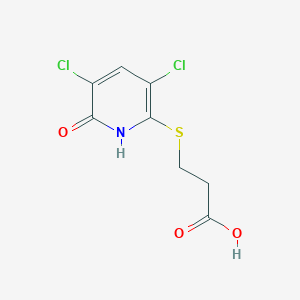
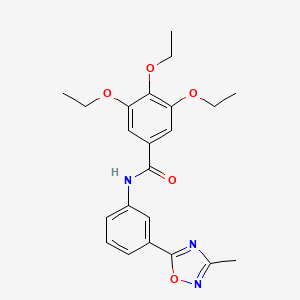

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
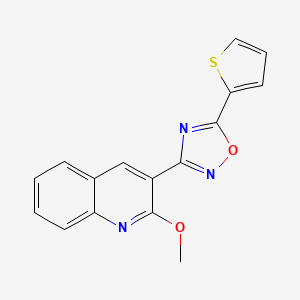
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
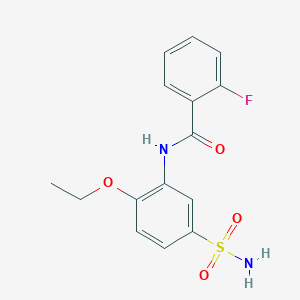
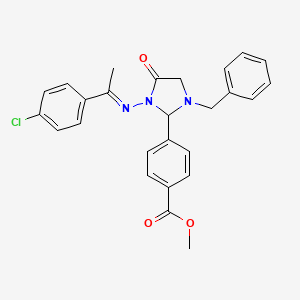
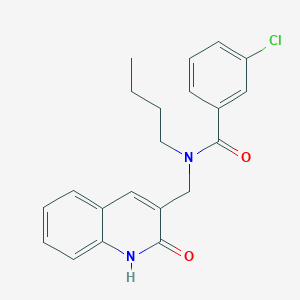
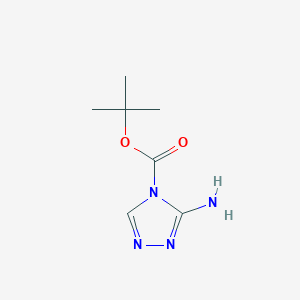
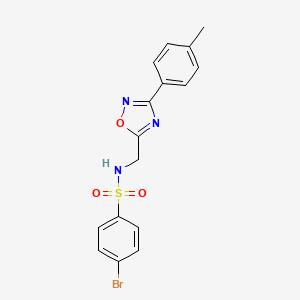
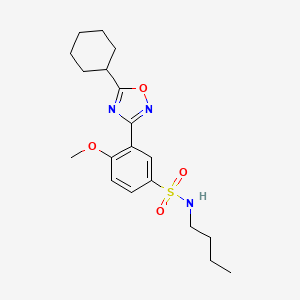
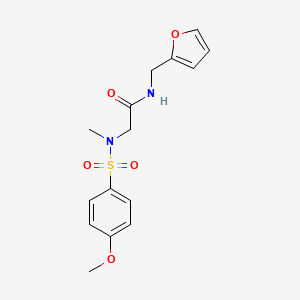
![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)